2-[(difluoromethoxy)methyl]pyrrolidine
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Overview
Description
2-[(Difluoromethoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.16 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(difluoromethoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl ether as a reagent, which reacts with pyrrolidine in the presence of a base such as sodium hydride . The reaction is carried out at low temperatures to ensure the stability of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(Difluoromethoxy)methyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(difluoromethoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trifluoromethoxy)methyl]pyrrolidine
- 2-[(Methoxymethyl)pyrrolidine]
- 2-[(Ethoxymethyl)pyrrolidine]
Uniqueness
2-[(Difluoromethoxy)methyl]pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-(difluoromethoxymethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSPIRCCNCEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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